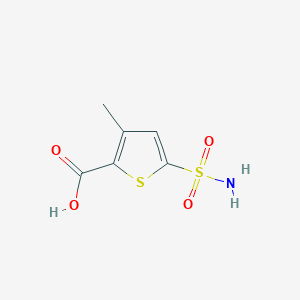
Acide 3-méthyl-5-sulfamoylthiophène-2-carboxylique
Vue d'ensemble
Description
3-Methyl-5-sulfamoylthiophene-2-carboxylic acid is a thiophene derivative characterized by the presence of a methyl group at the 3-position, a sulfamoyl group at the 5-position, and a carboxylic acid group at the 2-position. Thiophenes are sulfur-containing heterocyclic compounds known for their stability and diverse chemical reactivity, making them valuable in various scientific and industrial applications.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with thiophene-2-carboxylic acid as the starting material.
Functionalization: The thiophene ring undergoes nitration to introduce a nitro group at the 5-position, followed by reduction to convert the nitro group to an amine.
Sulfamation: The amine group is then sulfamated to form the sulfamoyl group.
Methylation: Finally, methylation of the thiophene ring at the 3-position yields 3-Methyl-5-sulfamoylthiophene-2-carboxylic acid.
Industrial Production Methods: Industrial production involves optimizing these steps for large-scale synthesis, ensuring high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms are employed to enhance efficiency and reduce environmental impact.
Types of Reactions:
Oxidation: Oxidation reactions can convert the thiophene ring to various oxidized derivatives, such as sulfoxides and sulfones.
Reduction: Reduction reactions can reduce the sulfamoyl group to sulfides or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Typical reducing agents include hydrogen gas, tin chloride, and iron powder.
Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides are used for substitution reactions.
Major Products Formed:
Oxidation Products: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction Products: Sulfides, amines, and other reduced derivatives.
Substitution Products: Halogenated thiophenes, alkylated thiophenes, and acylated thiophenes.
Applications De Recherche Scientifique
3-Methyl-5-sulfamoylthiophene-2-carboxylic acid finds applications in various fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The compound exerts its effects through specific molecular targets and pathways:
Molecular Targets: Interacts with enzymes, receptors, and other biomolecules.
Pathways Involved: Involves signaling pathways related to cell growth, apoptosis, and immune response.
Comparaison Avec Des Composés Similaires
Thiophene-2-carboxylic acid: Lacks the methyl and sulfamoyl groups.
3-Methylthiophene-2-carboxylic acid: Lacks the sulfamoyl group.
5-Sulfamoylthiophene-2-carboxylic acid: Lacks the methyl group.
Uniqueness: 3-Methyl-5-sulfamoylthiophene-2-carboxylic acid is unique due to the combination of the methyl and sulfamoyl groups, which confer distinct chemical and biological properties compared to its analogs.
This compound's versatility and unique properties make it a valuable tool in scientific research and industrial applications. Its synthesis, reactivity, and applications continue to be areas of active investigation, promising new discoveries and advancements in various fields.
Propriétés
IUPAC Name |
3-methyl-5-sulfamoylthiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO4S2/c1-3-2-4(13(7,10)11)12-5(3)6(8)9/h2H,1H3,(H,8,9)(H2,7,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPBSXYJGJLBVJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)S(=O)(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















